

A Technical Guide to the Physicochemical Properties of 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(Aminosulfonyl)propanoic acid**

Cat. No.: **B170225**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminosulfonyl)propanoic acid, a key building block in medicinal chemistry, plays a significant role as an intermediate in the synthesis of a variety of pharmaceutical agents. Its molecular structure, incorporating both a carboxylic acid and a sulfonamide group, imparts specific physicochemical characteristics that are crucial for its application in drug design and development. This technical guide provides an in-depth overview of the core physicochemical properties of **3-(Aminosulfonyl)propanoic acid**, details standard experimental protocols for their determination, and illustrates its role in the pharmaceutical synthesis workflow.

Core Physicochemical Properties

The fundamental physicochemical properties of **3-(Aminosulfonyl)propanoic acid** are summarized in the table below. It is important to note that several of these values are predicted based on computational modeling, as experimentally determined data is not consistently available in published literature.

Property	Value	Source
Molecular Formula	<chem>C3H7NO4S</chem>	
Molecular Weight	153.16 g/mol	
Appearance	White to off-white solid	
Predicted Boiling Point	407.8 ± 47.0 °C	
Predicted Density	1.572 g/cm³	
Predicted pKa	4.07 ± 0.10	
Storage Conditions	Sealed in a dry place at room temperature.	

Experimental Protocols

Standardized experimental protocols are essential for the accurate determination of the physicochemical properties of any compound. The following sections detail the general methodologies for measuring key parameters of **3-(Aminosulfonyl)propanoic acid**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Protocol:

- A small, finely powdered sample of **3-(Aminosulfonyl)propanoic acid** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

- The temperature at which the first liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
- The melting point is reported as a range from the onset to the completion temperature.

Determination of pKa

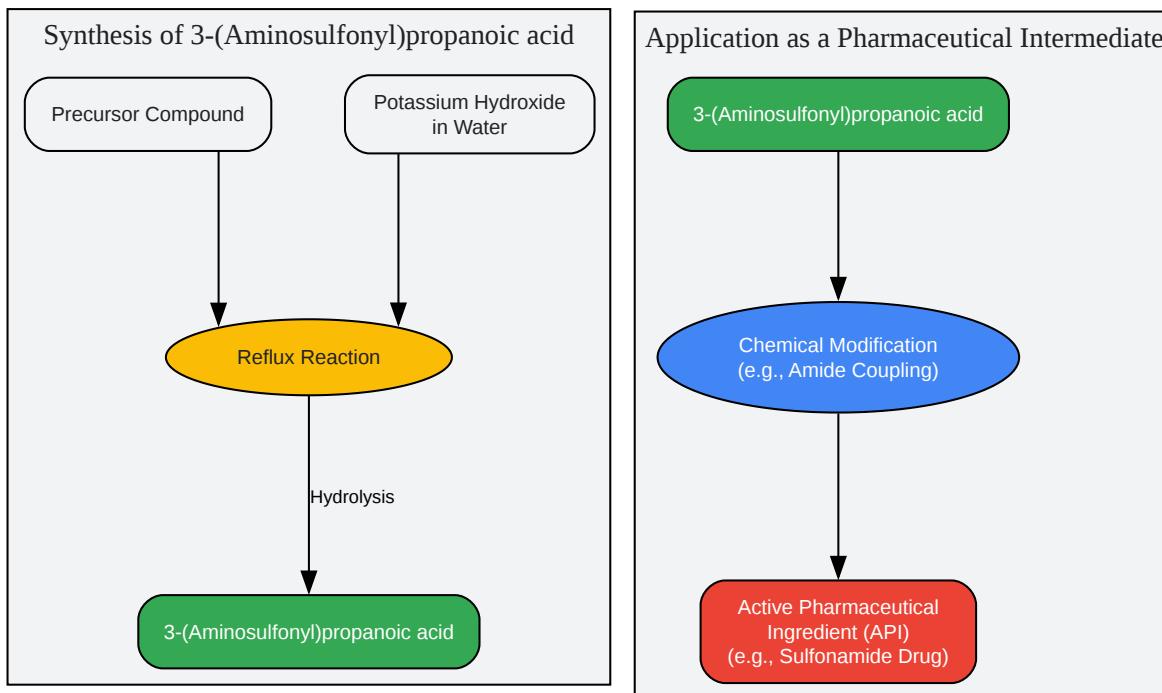
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For **3-(Aminosulfonyl)propanoic acid**, the pKa of the carboxylic acid group is a key parameter influencing its ionization state at different pH values.

Protocol (Potentiometric Titration):

- A precisely weighed sample of **3-(Aminosulfonyl)propanoic acid** is dissolved in a known volume of deionized water.
- A calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the titration curve as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in drug formulation and synthesis.


Protocol (Shake-Flask Method):

- An excess amount of **3-(Aminosulfonyl)propanoic acid** is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed flask.
- The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is filtered to remove the undissolved solid.
- The concentration of **3-(Aminosulfonyl)propanoic acid** in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Role in Pharmaceutical Synthesis

3-(Aminosulfonyl)propanoic acid is a valuable intermediate in the synthesis of more complex pharmaceutical molecules, particularly those containing a sulfonamide moiety. The presence of both a carboxylic acid and a sulfonamide group allows for versatile chemical modifications.

The following diagram illustrates a generalized workflow for the synthesis of **3-(Aminosulfonyl)propanoic acid** and its subsequent use as a pharmaceutical intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow of **3-(Aminosulfonyl)propanoic acid** and its use as an intermediate.

This workflow highlights the synthesis of **3-(Aminosulfonyl)propanoic acid** from a precursor compound, followed by its chemical modification to produce an active pharmaceutical ingredient (API). The versatility of its functional groups makes it a valuable component in the development of drugs with potential anticonvulsant, diuretic, or enzyme inhibitory activities.

- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 3-(Aminosulfonyl)propanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170225#physicochemical-properties-of-3-amino-sulfonyl-propanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com